7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic compound It features a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure combining pyrazole and pyridine rings
Preparation Methods
The synthesis of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves multiple stepsReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives, such as:
- 7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
- 7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-ethyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one These compounds share structural similarities but differ in their substituents, which can influence their chemical and biological properties. The uniqueness of 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Biological Activity
The compound 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is C26H26FN5O2 with a molecular weight of 445.51 g/mol. The presence of the fluorophenyl and piperazine moieties contributes to its unique pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C26H26FN5O2 |
Molecular Weight | 445.51 g/mol |
IUPAC Name | This compound |
CAS Number | 923178-95-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Cyclization reactions using appropriate precursors.
- Substitution Reactions : Introduction of phenyl and methoxyethyl groups via nucleophilic substitution.
- Piperazine Attachment : Nucleophilic substitution to attach the piperazine ring.
Antitumor Activity
Research indicates that compounds similar to this pyrazolo derivative exhibit significant antitumor activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit cancer cell lines effectively, with some compounds achieving inhibition rates up to 99% against CDC25B at concentrations as low as 20 µg/mL .
Monoamine Oxidase Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurochemistry. Certain derivatives have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM, indicating potential for treating neurodegenerative disorders such as Alzheimer's disease .
Tyrosinase Inhibition
Another area of interest is the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. Compounds with similar structures have been reported to exhibit competitive inhibition against tyrosinase from Agaricus bisporus, showing IC50 values significantly lower than traditional inhibitors like kojic acid .
Case Studies and Research Findings
- Antitumor Studies : A study synthesized various piperazine derivatives and tested their cytotoxicity against leukemia cell lines (HL-60). Some compounds showed promising results with inhibition rates exceeding 54% at certain concentrations .
- Neuroprotective Studies : Research focused on the MAO inhibitory activity of related compounds demonstrated that selective MAO-B inhibitors could protect neuronal cells from oxidative stress-induced damage, suggesting a therapeutic role in neuroprotection .
- Skin Lightening Agents : The exploration of tyrosinase inhibitors has led to the identification of compounds that can reduce hyperpigmentation without cytotoxic effects on healthy cells, indicating potential applications in cosmetic formulations .
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-22(24-23(18-29)26(34)32(28-24)21-5-3-2-4-6-21)25(33)31-13-11-30(12-14-31)20-9-7-19(27)8-10-20/h2-10,17-18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOWAHGNQJLHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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